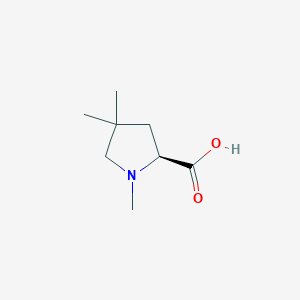
3-Carbamoyl-4-fluorobenzoic acid
Übersicht
Beschreibung
3-Carbamoyl-4-fluorobenzoic acid is an organic compound with the molecular formula C8H6FNO3 . It is used as an intermediate in organic synthesis . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C8H6FNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13) . The average mass of the molecule is 183.137 Da . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that fluorinated compounds can interact with many enzymes, potentially altering their function . The fluorine atom’s similar size to hydrogen and hydroxyl allows some biotransformation to occur .
Biochemical Pathways
The metabolism of fluoroorganic compounds in microorganisms has been studied, and these compounds can impact the environment and the production of fine chemicals .
Result of Action
The interaction of fluorinated compounds with enzymes can lead to changes at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Carbamoyl-4-fluorobenzoic acid . Factors such as temperature, pH, and the presence of other compounds can impact how this compound interacts with its targets and its overall effectiveness .
Biochemische Analyse
Biochemical Properties
3-Carbamoyl-4-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as benzoate-1,2-dioxygenase, which catalyzes the conversion of benzoic acid derivatives. The interaction between this compound and this enzyme results in the formation of fluorinated catechols, which are further metabolized in the cell .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the metabolic pathways of aromatic compounds. Additionally, this compound can alter cellular metabolism by modulating the activity of enzymes involved in the degradation of aromatic compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. The binding of this compound to enzymes such as benzoate-1,2-dioxygenase results in enzyme activation or inhibition, depending on the context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level results in significant changes in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways that include the degradation of aromatic compounds. It interacts with enzymes such as benzoate-1,2-dioxygenase, leading to the formation of fluorinated catechols and other intermediates. These intermediates are further metabolized, affecting the overall metabolic flux and levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biochemical activity. The distribution of this compound can vary depending on the cell type and experimental conditions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Eigenschaften
IUPAC Name |
3-carbamoyl-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPPHDDBCINTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Bromo-6-chloro-1H-benzo[d]imidazole](/img/structure/B1472181.png)
![[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1472182.png)




![5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1472190.png)

![1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1472193.png)

